An In-Depth Technical Guide to the Chemical and Physical Properties of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate
An In-Depth Technical Guide to the Chemical and Physical Properties of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and extrapolated chemical and physical properties of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate. As a member of the substituted pyrrolidine class of compounds, this molecule holds significant interest for its potential applications in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in a wide array of biologically active compounds and approved drugs, valued for its ability to explore three-dimensional chemical space.
The core of this molecule, the 5-oxopyrrolidine-3-carboxylic acid fragment, is a key structural feature found in various natural and synthetic compounds with demonstrated biological activities, including potential antibacterial properties. The strategic placement of a benzyl group on the nitrogen atom and a methyl ester at the 3-position further functionalizes the scaffold, offering avenues for diverse chemical modifications and the exploration of structure-activity relationships (SAR).
Due to the limited availability of direct experimental data for Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate, this guide will also leverage data from its close structural analog, Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate, to provide a well-rounded and scientifically grounded technical profile.
Core Chemical and Physical Properties
The fundamental properties of a compound are critical for its application in research and development, influencing everything from reaction conditions to formulation. The following table summarizes the key known and predicted properties of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate.
| Property | Value | Source/Comment |
| Chemical Name | Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate | IUPAC Nomenclature |
| Molecular Formula | C₁₃H₁₅NO₄ | Calculated |
| Molecular Weight | 249.26 g/mol | Calculated |
| CAS Number | 329956-53-8 | Tentative identification from chemical supplier database. |
| Appearance | Likely a solid at room temperature. | Based on analogous compounds. |
| Melting Point | Not directly available. The analogous ethyl ester has a melting point of 85.9-86.1 °C.[1] | It is reasonable to expect a similar, though not identical, melting point. |
| Boiling Point | Not available. Likely to decompose upon heating to high temperatures. | High molecular weight and polar functional groups suggest a high boiling point. |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents like hexanes. | General solubility trends for polar organic molecules. |
Structural and Spectroscopic Data
A thorough understanding of a molecule's structure is paramount. The following sections detail the structural features and expected spectroscopic signatures of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate.
Chemical Structure
The molecule consists of a central five-membered pyrrolidinone ring. A benzyl group is attached to the nitrogen atom (position 1), a methyl carboxylate group is at position 3, a hydroxyl group at position 4, and a carbonyl group at position 5.
Caption: 2D Chemical Structure of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting the ¹H and ¹³C NMR spectra is a crucial step in structural elucidation. Based on data from analogous structures, the following characteristic shifts are anticipated.[2]
¹H NMR (Expected Chemical Shifts in CDCl₃):
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~7.3 ppm (m, 5H): Aromatic protons of the benzyl group.
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~4.5 ppm (d, 2H): Methylene protons of the benzyl group (CH₂-Ph).
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~4.0 ppm (m, 1H): Proton at the 4-position, adjacent to the hydroxyl group (CH-OH).
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~3.7 ppm (s, 3H): Methyl protons of the ester group (COOCH₃).
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~3.5 ppm (m, 1H): Proton at the 3-position (CH-COOCH₃).
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~3.3 ppm (m, 2H): Methylene protons at the 2-position of the pyrrolidine ring (N-CH₂).
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~2.5-3.0 ppm (m, 1H): Hydroxyl proton (OH), which may be broad and its chemical shift can vary with concentration and solvent.
¹³C NMR (Expected Chemical Shifts in CDCl₃):
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~170-175 ppm: Carbonyl carbon of the ester (COOCH₃).
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~170-175 ppm: Carbonyl carbon of the lactam (C=O).
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~135-138 ppm: Quaternary aromatic carbon of the benzyl group.
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~127-129 ppm: Aromatic carbons of the benzyl group.
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~65-75 ppm: Carbon at the 4-position bearing the hydroxyl group (CH-OH).
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~52 ppm: Methyl carbon of the ester group (COOCH₃).
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~45-55 ppm: Methylene carbon of the benzyl group (CH₂-Ph).
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~40-50 ppm: Carbon at the 3-position.
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~40-50 ppm: Methylene carbon at the 2-position.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
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~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group.
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~3000-3100 cm⁻¹: Aromatic C-H stretches.
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~2850-2960 cm⁻¹: Aliphatic C-H stretches.
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~1735 cm⁻¹ (strong): C=O stretch of the ester.
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~1680 cm⁻¹ (strong): C=O stretch of the lactam (amide).
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~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretches.
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~1200-1300 cm⁻¹: C-O stretch of the ester.
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily observed as protonated or sodiated adducts.
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[M+H]⁺: Expected m/z = 250.11
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[M+Na]⁺: Expected m/z = 272.09
Synthesis and Reactivity
The synthesis of substituted pyrrolidines often involves multi-step reaction sequences. A plausible synthetic approach to Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate could involve the following key transformations.
Proposed Synthetic Pathway
A common strategy for constructing the pyrrolidinone core is through a Michael addition reaction.
Caption: A potential synthetic workflow for the target molecule.
Causality Behind Experimental Choices:
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Michael Addition: The use of itaconic anhydride and benzylamine is a direct and efficient method for forming the N-benzylated pyrrolidinone ring system. The reaction is typically driven by the nucleophilic attack of the amine on the conjugated double bond of the itaconic anhydride, followed by intramolecular cyclization.
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Esterification: The conversion of the resulting carboxylic acid to its methyl ester is a standard procedure, often carried out using methanol in the presence of an acid catalyst (e.g., sulfuric acid). This step is crucial for modifying the polarity and reactivity of the molecule, and the methyl ester can serve as a handle for further synthetic transformations.
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α-Hydroxylation: The introduction of the hydroxyl group at the 4-position (alpha to the lactam carbonyl) can be achieved through various methods, such as enolate formation followed by reaction with an electrophilic oxygen source (e.g., MoOPH). This step is key to introducing the desired functionality and creating a chiral center.
Stability and Reactivity
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Stability: The compound is expected to be stable under standard laboratory conditions. However, the ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions.
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Reactivity: The hydroxyl group can undergo typical alcohol reactions, such as acylation and etherification. The lactam ring can be opened under harsh hydrolytic conditions. The enolate can be formed at the 4-position, allowing for further functionalization at this site.
Relevance in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its non-planar, three-dimensional structure allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic systems.
Potential Biological Activities:
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Enzyme Inhibition: The core structure of the target molecule is similar to that of various enzyme inhibitors. The specific substitution pattern could be tailored to target a range of enzymes.
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Receptor Antagonism/Agonism: Pyrrolidine derivatives have been shown to act as potent and selective antagonists or agonists at various receptors.
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Antibacterial Agents: The 5-oxopyrrolidine-3-carboxylic acid moiety has been identified as a promising scaffold for the development of new antibacterial agents.[2]
The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl and ester groups), along with the hydrophobic benzyl group, provides a rich pharmacophoric profile for potential interactions with biological targets.
Conclusion
Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a molecule of significant interest due to its pyrrolidine core, a scaffold that is well-represented in a multitude of bioactive compounds. While direct and comprehensive experimental data for this specific compound remains limited in the public domain, analysis of its structural features and comparison with closely related analogs allows for a robust and scientifically sound extrapolation of its chemical and physical properties. This in-depth guide provides a foundational understanding of this compound, which will be invaluable for researchers and scientists engaged in the design and synthesis of novel therapeutic agents. Further experimental investigation is warranted to fully characterize this promising molecule and explore its potential in drug discovery and development.
References
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METHYL 1-BENZYL-4-OXO-3-PIPERIDINECARBOXYLATE - gsrs. (n.d.). Retrieved March 25, 2026, from [Link]
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3-Pyridinecarboxylic acid, 2,7,10-tris(acetyloxy)-1,1a,2,3,4,6,7,10,11,11a-decahydro-1,1,3,6,9-pentamethyl-4-oxo-4a,7a-epoxy-5H-cyclopenta[a]cyclopropa[f]cycloundecen-11-yl ester, [1aR-(1aR,2R,3S,4aR,6S,7S,7aS,8E,10R,11R,11aS)]- | C32H39NO10 | CID 5363175. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]
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Clinch, K., Evans, G. B., Furneaux, R. H., Kelly, P. M., Legentil, L., Mee, S. P., ... & Tyler, P. C. (2009). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o957. Available at: [Link]
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Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (C13H15NO3). (n.d.). PubChemLite. Retrieved March 25, 2026, from [Link]
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Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2023). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 2639. Available at: [Link]
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Methyl (3SR,4RS)-3-benzyl-4-hydroxy-2-oxopyrrolidine-3-carboxylate. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
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Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]
